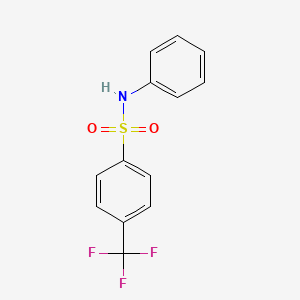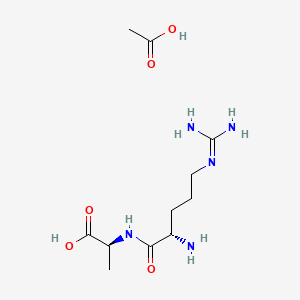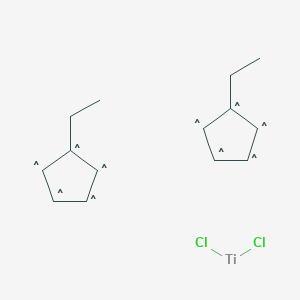
N*6*-(6-Fluoro-quinazolin-4-yl)-5,6,7,8-tetrahydro-quinazoline-2,6-diamine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N*6*-(6-Fluoro-quinazolin-4-yl)-5,6,7,8-tetrahydro-quinazoline-2,6-diamine (hereafter referred to as N6FQTQD) is a synthetic compound with a wide range of applications in scientific research. N6FQTQD is a highly lipophilic compound, with a molecular weight of 451.43 g/mol and a melting point of 179-181°C. Its chemical structure consists of a quinazoline ring system, a quinazoline-2,6-diamine group, and a fluoro-substituted quinazoline-4-yl group. N6FQTQD has been used in various studies due to its unique properties and potential applications in a variety of fields.
作用機序
The mechanism of action of N6FQTQD is not completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N6FQTQD has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure, increase heart rate, and reduce inflammation. Additionally, it has been shown to reduce the growth of certain cancer cells in vitro. Furthermore, it has been shown to reduce the symptoms of depression in animal models.
実験室実験の利点と制限
N6FQTQD has several advantages for use in laboratory experiments. For example, it is a highly lipophilic compound, which makes it easier to dissolve in aqueous solutions. Additionally, it is relatively stable and has a relatively low melting point, which makes it easier to handle and store. However, one limitation of N6FQTQD is that it is not readily available in large quantities, which can make it difficult to obtain for larger experiments.
将来の方向性
There are several potential future directions for the use of N6FQTQD in scientific research. For example, it could be used to further investigate the effects of various environmental pollutants on human health. Additionally, it could be used to further study the effects of various drugs on the body and the brain. Furthermore, it could be used to further study the effects of various hormones on the body and to further investigate the effects of various drugs on cancer cells. Finally, it could be used to further study the mechanism of action of various drugs and to develop new drugs based on its unique properties.
合成法
The synthesis of N6FQTQD is achieved through a multi-step process. The first step involves the reaction of 6-fluoro-quinazolin-4-yl chloride (FQC) with 5,6,7,8-tetrahydro-quinazoline-2,6-diamine (THQD) in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to a temperature of approximately 150°C for approximately one hour, and the resulting product is N6FQTQD.
科学的研究の応用
N6FQTQD has been used in several scientific research studies due to its unique properties and potential applications. For example, it has been used in studies of the effects of various environmental pollutants on human health, as well as in studies of the effects of various drugs on the body. Additionally, it has been used in studies of the effects of various drugs on cancer cells. Furthermore, it has been used in studies of the effects of various hormones on the body, as well as in studies of the effects of various drugs on the brain.
特性
IUPAC Name |
6-N-(6-fluoroquinazolin-4-yl)-5,6,7,8-tetrahydroquinazoline-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6/c17-10-1-3-14-12(6-10)15(21-8-20-14)22-11-2-4-13-9(5-11)7-19-16(18)23-13/h1,3,6-8,11H,2,4-5H2,(H2,18,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTPXMICASMYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1NC3=NC=NC4=C3C=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N*6*-(6-fluoro-quinazolin-4-yl)-5,6,7,8-tetrahydro-quinazoline-2,6-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)
